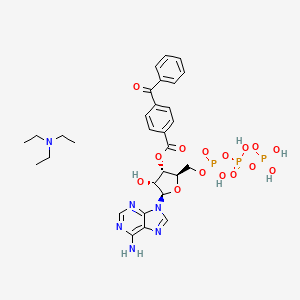

![molecular formula C₂₁H₂₅ClN₂O₃[C₂H₄O]n B1142189 Cetirizine Polyethylene Glycol (PEG) Ester CAS No. 1509941-93-8](/img/no-structure.png)

Cetirizine Polyethylene Glycol (PEG) Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

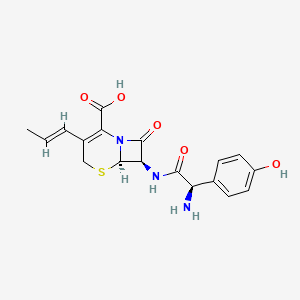

Cetirizine Polyethylene Glycol (PEG) Ester is a pharmaceutical adduct derived from Cetirizine dihydrochloride . It is used in various research applications . The molecular formula of Cetirizine Polyethylene Glycol (PEG) Ester is C21H25ClN2O3 [C2H4O]n .

Synthesis Analysis

Cetirizine, when formulated in a PEG-containing matrix, was subjected to forced degradation conditions in the pH range from 3 to 10 . Additionally, pure cetirizine was subjected to selective oxidation by hydrogen peroxide and sodium percarbonate . The reaction mixture was purified, and the isolated material was analyzed .

Molecular Structure Analysis

The molecular formula of Cetirizine Polyethylene Glycol (PEG) Ester is C21H25ClN2O3 [C2H4O]n .

Chemical Reactions Analysis

The degradation of cetirizine in polyethylene glycol arose from the reaction between the drug and reactive peroxide intermediates, formed through oxidation of PEG . Cetirizine degradation product was synthesized by the selective oxidation of the sterically less hindered piperazine nitrogen .

Scientific Research Applications

Degradation Analysis

Cetirizine, when formulated in a PEG-containing matrix, was found to degrade under certain conditions . The degradation of cetirizine in polyethylene glycol arose from the reaction between the drug and the reactive peroxide intermediates such as peroxyl radicals formed through oxidation of PEG . This study helps in understanding the stability of cetirizine in PEG-containing formulations.

Oxidation Mechanism

The oxidation process of cetirizine in PEG-containing formulation was investigated . The oxidation product was identified as cetirizine N-oxide . This research provides insights into the oxidation mechanism of cetirizine in PEG-containing formulations.

Esterification Kinetics

The kinetics of esterification of cetirizine in PEG 400 and PEG 1000 was studied . The rate constants demonstrated that cetirizine was esterified about 240 times faster than indomethacin at 80°C . This research is crucial for understanding the reaction kinetics of cetirizine in PEG formulations.

Formulation Implications

The shelf-life for cetirizine in a PEG 400 formulation at 25°C was predicted to be only 30 hours . This research highlights the importance of considering drug-excipient interaction in the formulation design, as it can significantly impact the shelf-life of the formulation.

Medical Devices

PEG gel products, which may contain cetirizine PEG ester, are used in surgical wound closure and hemostasis . When the hydrogel based on PEG derivatives is sprayed into the wound, it quickly solidifies, prevents bleeding and infection, and degrades after the wound heals .

Pharmaceutical Dosage Forms

PEG is used in many pharmaceutical dosage forms, including sustained-release formulations, film-coated tablets, ointments, and suppositories . Cetirizine PEG ester could potentially be incorporated into these dosage forms.

Mechanism of Action

Target of Action

Cetirizine Polyethylene Glycol (PEG) Ester is a derivative of Cetirizine, which is an orally active and selective H1-receptor antagonist . The primary target of Cetirizine is the H1 receptor, which plays a crucial role in mediating allergic reactions.

Mode of Action

The interaction between Cetirizine PEG Ester and its targets involves a process of esterification . The esterification of Cetirizine in PEG is a second-order reversible kinetic process . The rate constants indicate that Cetirizine is esterified about 240 times faster than other compounds like indomethacin at 80°C .

Biochemical Pathways

The degradation of Cetirizine in polyethylene glycol arises from the reaction between the drug and the reactive peroxide intermediates such as peroxyl radicals formed through oxidation of PEG . The oxidation process was investigated to model the degradation of Cetirizine in PEG-containing formulation . The oxidation product was identified as cetirizine N-oxide .

Pharmacokinetics

It’s known that the physical state of cetirizine peg ester is a liquid (oil) and it’s recommended to be stored at 4°c

Result of Action

The molecular and cellular effects of Cetirizine PEG Ester’s action are primarily related to its interaction with H1 receptors and its subsequent degradation in PEG-containing formulations. The degradation product, cetirizine N-oxide, is formed through the oxidation process .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Cetirizine PEG Ester. For instance, the rate of esterification is temperature-dependent, with the process occurring faster at higher temperatures . Additionally, the degradation of Cetirizine in PEG arises from the reaction between the drug and the reactive peroxide intermediates formed through oxidation of PEG . This suggests that the oxidative environment can influence the stability of the compound.

properties

| { "Design of the Synthesis Pathway": "The synthesis of Cetirizine Polyethylene Glycol (PEG) Ester can be achieved through the esterification of Cetirizine with Polyethylene Glycol (PEG) using a suitable catalyst.", "Starting Materials": [ "Cetirizine", "Polyethylene Glycol (PEG)", "Catalyst (e.g. sulfuric acid, hydrochloric acid, etc.)", "Solvent (e.g. methanol, ethanol, etc.)" ], "Reaction": [ "Dissolve Cetirizine and Polyethylene Glycol (PEG) in a suitable solvent.", "Add a suitable catalyst to the reaction mixture.", "Heat the reaction mixture under reflux for a suitable period of time.", "Cool the reaction mixture and extract the product using a suitable solvent.", "Purify the product using suitable techniques such as recrystallization or chromatography.", "Characterize the product using suitable analytical techniques such as NMR, IR, and mass spectrometry." ] } | |

CAS RN |

1509941-93-8 |

Molecular Formula |

C₂₁H₂₅ClN₂O₃[C₂H₄O]n |

Molecular Weight |

432.94 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.